molecular formula C12H14F3NO B13850510 (E)-1-(4-(Trifluoromethyl)phenyl)pentan-1-one Oxime

(E)-1-(4-(Trifluoromethyl)phenyl)pentan-1-one Oxime

Cat. No.: B13850510
M. Wt: 245.24 g/mol
InChI Key: NCSJOPDJMTUWTD-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-(Trifluoromethyl)phenyl)pentan-1-one Oxime is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentanone oxime structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(Trifluoromethyl)phenyl)pentan-1-one Oxime typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable reagent to form the corresponding oxime. One common method involves the use of hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out under reflux conditions, leading to the formation of the desired oxime product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-(Trifluoromethyl)phenyl)pentan-1-one Oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.

    Reduction: Reduction of the oxime can yield the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-1-(4-(Trifluoromethyl)phenyl)pentan-1-one Oxime has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-1-(4-(Trifluoromethyl)phenyl)pentan-1-one Oxime involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one Oxime
  • Trifluoromethyl phenyl sulfone
  • Chiral α-Tertiary amines

Uniqueness

(E)-1-(4-(Trifluoromethyl)phenyl)pentan-1-one Oxime is unique due to its specific structural features, including the trifluoromethyl group and the oxime functionality. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

(NZ)-N-[1-[4-(trifluoromethyl)phenyl]pentylidene]hydroxylamine

InChI

InChI=1S/C12H14F3NO/c1-2-3-4-11(16-17)9-5-7-10(8-6-9)12(13,14)15/h5-8,17H,2-4H2,1H3/b16-11-

InChI Key

NCSJOPDJMTUWTD-WJDWOHSUSA-N

Isomeric SMILES

CCCC/C(=N/O)/C1=CC=C(C=C1)C(F)(F)F

Canonical SMILES

CCCCC(=NO)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.